Cas no 141025-16-3 (bis[(2-bromoethyl)amino]phosphinic acid)

Bis[(2-bromoethyl)amino]phosphinic acid is a phosphorus-containing organobromine compound with applications in organic synthesis and pharmaceutical research. Its structure features two 2-bromoethylamino groups bonded to a phosphinic acid core, making it a versatile intermediate for nucleophilic substitution reactions. The presence of bromoethyl groups allows for further functionalization, enabling the synthesis of complex phosphonates or phosphinic acid derivatives. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, including enzyme inhibitors or prodrugs. Its stability under controlled conditions and reactivity with amines or thiols enhance its utility in cross-coupling and conjugation strategies. Proper handling is required due to its potential lachrymatory and alkylating properties.
bis[(2-bromoethyl)amino]phosphinic acid structure
141025-16-3 structure
商品名:bis[(2-bromoethyl)amino]phosphinic acid
CAS番号:141025-16-3
MF:C4H11N2O2PBr2
メガワット:309.92414
CID:168373
PubChem ID:132324

bis[(2-bromoethyl)amino]phosphinic acid 化学的及び物理的性質

名前と識別子

    • Phosphorodiamidic acid,N,N'-bis(2-bromoethyl)-
    • bis(2-bromoethylamino)phosphinic acid
    • AC1L30SP
    • AG-D-81848
    • bromoifosfamide mustard
    • CTK4C2433
    • Dibromo isophoramide mustard
    • LS-107950
    • N,N'-Bis(2-bromoethyl)phosphoric acid diamide
    • N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
    • bis[(2-bromoethyl)amino]phosphinic acid
    • SCHEMBL11961311
    • C21578
    • CHEMBL4802229
    • C4H11Br2N2O2P
    • Bromo-isophosphoramide mustard
    • Q27279249
    • UNII-GS36DA0M3T
    • GS36DA0M3T
    • A903848
    • DTXSID60161525
    • AMY16589
    • Br-IPM
    • 141025-16-3
    • N,N'-Bis(2-bromoethyl)phosphorodiamidicacid
    • Phosphorodiamidic acid, N,N'-bis(2-bromoethyl)-
    • Bromo-IPM
    • N,N/'-Bis(2-bromoethyl)phosphorodiamidic acid
    • CS-M2114
    • DB-254002
    • インチ: InChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10)
    • InChIKey: FUNYDODCWWGJJA-UHFFFAOYSA-N
    • ほほえんだ: C(CNP(=O)(NCCBr)O)Br

計算された属性

  • せいみつぶんしりょう: 307.89253
  • どういたいしつりょう: 307.89249g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 6
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 61.4Ų

じっけんとくせい

  • 密度みつど: 1.9±0.1 g/cm3
  • ゆうかいてん: 59-61℃
  • ふってん: 370.2±52.0 °C at 760 mmHg
  • フラッシュポイント: 177.7±30.7 °C
  • PSA: 61.36
  • じょうきあつ: 0.0±1.8 mmHg at 25°C

bis[(2-bromoethyl)amino]phosphinic acid セキュリティ情報

bis[(2-bromoethyl)amino]phosphinic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170079-5G
bis[(2-bromoethyl)amino]phosphinic acid
141025-16-3 95%
5g
¥ 20,215.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170079-100mg
bis[(2-bromoethyl)amino]phosphinic acid
141025-16-3 95%
100mg
¥1689.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170079-250mg
bis[(2-bromoethyl)amino]phosphinic acid
141025-16-3 95%
250mg
¥2699.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170079-500MG
bis[(2-bromoethyl)amino]phosphinic acid
141025-16-3 95%
500MG
¥ 4,494.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170079-1G
bis[(2-bromoethyl)amino]phosphinic acid
141025-16-3 95%
1g
¥ 6,738.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170079-250MG
bis[(2-bromoethyl)amino]phosphinic acid
141025-16-3 95%
250MG
¥ 2,699.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170079-1g
bis[(2-bromoethyl)amino]phosphinic acid
141025-16-3 95%
1g
¥6738.0 2024-04-24
Ambeed
A405809-5g
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
141025-16-3 98%
5g
$3045.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170079-100MG
bis[(2-bromoethyl)amino]phosphinic acid
141025-16-3 95%
100MG
¥ 1,689.00 2023-03-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N88360-1g
N,N-Bis(2-bromoethyl)phosphorodiamidic acid
141025-16-3
1g
¥11372.0 2021-09-08

bis[(2-bromoethyl)amino]phosphinic acid 関連文献

bis[(2-bromoethyl)amino]phosphinic acidに関する追加情報

Comprehensive Analysis of Bis[(2-bromoethyl)amino]phosphinic Acid (CAS No. 141025-16-3) and Its Applications

Bis[(2-bromoethyl)amino]phosphinic acid (CAS No. 141025-16-3) is a specialized organophosphorus compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound, often referred to by its systematic name or CAS number, is a derivative of phosphinic acid with two 2-bromoethylamino substituents. Its molecular structure combines the reactivity of bromoalkyl groups with the versatility of phosphinic acid, making it a valuable intermediate in various chemical syntheses.

The growing interest in bis[(2-bromoethyl)amino]phosphinic acid is evident from the increasing number of research publications and patent applications mentioning this compound. Scientists are particularly intrigued by its potential as a building block for more complex molecules, especially in the field of medicinal chemistry and materials science. The presence of both bromoethyl and phosphinic acid functionalities allows for multiple reaction pathways, enabling the creation of diverse molecular architectures.

Recent studies have explored the use of CAS No. 141025-16-3 in the development of novel pharmaceutical intermediates. Researchers are investigating how the phosphinic acid moiety can contribute to the creation of bioisosteres, which are compounds that mimic the biological activity of important biomolecules. This application aligns with current trends in drug discovery, where there's a strong focus on developing more efficient synthetic routes and novel molecular scaffolds.

In the materials science domain, bis[(2-bromoethyl)amino]phosphinic acid has shown promise as a precursor for flame-retardant additives. The combination of phosphorus and bromine in its structure makes it particularly interesting for this application, as both elements are known to contribute to flame suppression mechanisms. This potential use is especially relevant today, given the increasing regulatory requirements for fire safety in various industries.

The synthesis and handling of 141025-16-3 require specialized knowledge due to the reactivity of its functional groups. Chemists working with this compound must carefully consider reaction conditions to control the reactivity of both the bromoethyl groups and the phosphinic acid moiety. Recent advancements in green chemistry have led to the development of more sustainable methods for working with such reactive intermediates.

Analytical characterization of bis[(2-bromoethyl)amino]phosphinic acid typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and elemental analysis. These methods are crucial for verifying the purity and structure of the compound, especially when it's used as an intermediate in sensitive applications. The unique spectral signatures of this molecule, particularly in phosphorus NMR, make it relatively straightforward to identify and quantify.

From a commercial perspective, the availability of CAS No. 141025-16-3 remains limited to specialized chemical suppliers. The compound's niche applications and specific handling requirements mean that it's typically produced on a small scale for research purposes. However, as interest grows in its potential uses, we may see increased production and availability in the coming years.

Environmental considerations surrounding bis[(2-bromoethyl)amino]phosphinic acid have become increasingly important. Researchers are investigating the biodegradation pathways of this compound and developing methods for its safe disposal. These studies are part of a broader trend in chemical research focusing on sustainability and environmental impact assessment.

The future research directions for 141025-16-3 appear promising, with several groups exploring its use in click chemistry applications. The bromoethyl groups could potentially serve as handles for further functionalization through various coupling reactions. This aligns well with current interests in modular synthesis approaches that allow for rapid molecular diversification.

In conclusion, bis[(2-bromoethyl)amino]phosphinic acid (CAS No. 141025-16-3) represents an interesting case study in how specialized chemical intermediates can find applications across multiple disciplines. Its unique combination of functional groups offers numerous possibilities for chemical innovation, from pharmaceutical development to advanced materials. As research continues to uncover new potential uses for this compound, its importance in synthetic chemistry is likely to grow significantly.

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